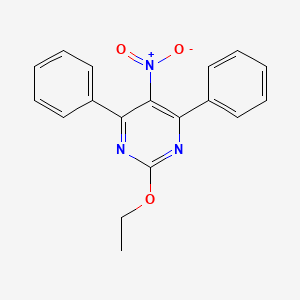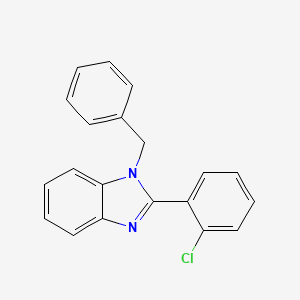
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole, also known as BCBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCBI is a benzimidazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has also been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole in lab experiments include its relatively simple synthesis and potent antioxidant and anti-inflammatory properties. However, one limitation of using 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole and its potential applications in various fields.
Orientations Futures
There are several potential future directions for research involving 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole. One area of interest is the potential use of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole in the treatment of various diseases and conditions, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole and its potential applications in various fields. Overall, 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is a promising compound that may have significant implications for scientific research and medicine.
Méthodes De Synthèse
The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole can be achieved through a variety of methods, including the condensation of o-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. Other methods involve the reaction of o-phenylenediamine with benzyl bromide or benzyl alcohol, followed by the addition of 2-chlorobenzaldehyde. The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is relatively simple and can be achieved with high yields.
Applications De Recherche Scientifique
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases and conditions.
Propriétés
IUPAC Name |
1-benzyl-2-(2-chlorophenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVWQYDLSBALKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)
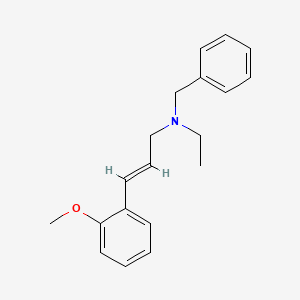

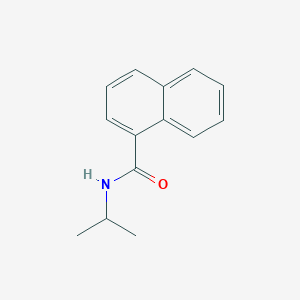
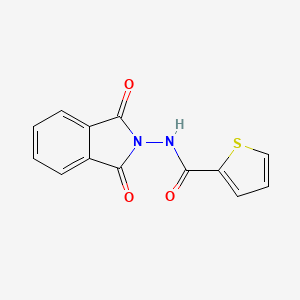
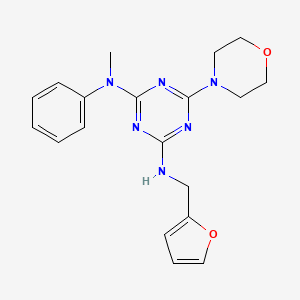
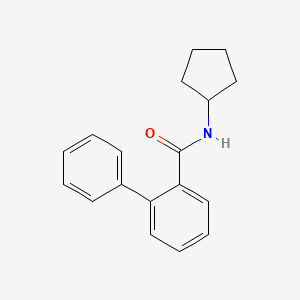
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
